molecular formula C6H10O B1357191 Mesityl-d10 oxide CAS No. 207456-83-5

Mesityl-d10 oxide

Cat. No.: B1357191
CAS No.: 207456-83-5
M. Wt: 108.2 g/mol
InChI Key: SHOJXDKTYKFBRD-LSURFNHSSA-N
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Description

It is a stable isotope-labeled compound with the molecular formula (CD3)2C=CDCOCD3 and a molecular weight of 108.20 g/mol . This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry and biology.

Preparation Methods

Mesityl-d10 oxide can be synthesized through the aldol condensation of acetone, followed by dehydration. The process involves the following steps :

    Aldol Condensation: Acetone undergoes aldol condensation in the presence of a base catalyst to form diacetone alcohol.

    Dehydration: Diacetone alcohol is then dehydrated to produce mesityl oxide.

    Isotopic Labeling: The mesityl oxide is further subjected to isotopic exchange reactions to incorporate deuterium atoms, resulting in this compound.

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve the use of specialized equipment to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Mesityl-d10 oxide, like its non-deuterated counterpart, undergoes various chemical reactions :

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is a key reactive site.

    Addition: Electrophilic addition reactions can occur at the carbon-carbon double bond.

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mesityl-d10 oxide has a wide range of applications in scientific research :

    Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.

    Biology: The compound is utilized in metabolic studies to trace biochemical pathways.

    Medicine: this compound is employed in drug development and pharmacokinetic studies to understand the metabolism of pharmaceuticals.

    Industry: It serves as a solvent and intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of mesityl-d10 oxide involves its reactivity as an α,β-unsaturated ketone . The compound can participate in various chemical reactions due to the presence of the carbonyl group and the conjugated double bond. These functional groups allow for interactions with nucleophiles and electrophiles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Mesityl-d10 oxide can be compared with other similar compounds such as mesityl oxide, diacetone alcohol, and isophorone :

    Mesityl Oxide: The non-deuterated version of this compound, with similar chemical properties but without isotopic labeling.

    Diacetone Alcohol: A precursor in the synthesis of mesityl oxide, with different reactivity due to the presence of hydroxyl groups.

    Isophorone: Another α,β-unsaturated ketone with a different structure and reactivity profile.

This compound’s uniqueness lies in its isotopic labeling, which provides distinct advantages in research applications, particularly in tracing and studying reaction mechanisms and metabolic pathways.

Properties

IUPAC Name

1,1,1,3,5,5,5-heptadeuterio-4-(trideuteriomethyl)pent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-5(2)4-6(3)7/h4H,1-3H3/i1D3,2D3,3D3,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOJXDKTYKFBRD-LSURFNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C(C([2H])([2H])[2H])C([2H])([2H])[2H])C(=O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583824
Record name 4-(~2~H_3_)Methyl(~2~H_7_)pent-3-en-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207456-83-5
Record name 4-(~2~H_3_)Methyl(~2~H_7_)pent-3-en-2-one
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URL https://comptox.epa.gov/dashboard/DTXSID60583824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 207456-83-5
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Synthesis routes and methods I

Procedure details

A mixture of 2.6 kg. of methyl acetoacetate, 2.75 kg. of mesityl oxide, 400 g. of zinc chloride, 2 l. of heptane, and 2 l. of benzene was refluxed for 5 days. The water formed during the reaction was azeotropically distilled off and collected in a separator. A brown oily product remained in the flask. The oily product was then washed with water, sodium bicarbonate solution, and again with water. The oil which remained after washing was dried over calcium chloride and the heptane-benzene solvent removed under vacuum. The remaining oil was distilled under high vacuum over a packed column. From the distillation there was obtained first a forecut of unreacted ethyl acetoacetate and mesityl oxide, a second fraction of isophorone by product and finally crude 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester with a boiling range of 95°-104° at 0.4-0.6 mm.Hg. This crude material was utilized for all experiments without further purification. Pure 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester was obtained by chromatographic separation on silica gel G (finely divided powdered Silica containing trace amounts of calcium sulfate), using petroleum ether and ethyl ether in a volume ratio of 7 to 3.
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Synthesis routes and methods II

Procedure details

Sodium (30 g.) was dissolved in liquid ammonia (1,500 ml.) and acetylene was passed through the solution until the blue color was discharged. Magnesium turnings (10 g.) were added and the mixture was stirred for 18 hours while acetylene was passed slowly through it. During this period, almost all the magnesium dissolved. A solution of mesityloxide (10.7 g.) in diethyl ether (300 ml.) was cooled to -20° to -40° C. and was added to the reaction mixture over a period of about 5 minutes. The mixture was stirred for 5 hours, the ammonia was evaporated until the temperature of the residue reached -20° C., and the residue was dropped into a solution of sulfuric acid (200 ml.) in water (1,200 ml.) which was maintained at -5° to +15° C. The etheral layer was separated and the aqueous phase was extracted with two portions of diethyl ether (100 ml. each). The combined etheral extracts were washed with a mixture of aqueous saturated sodium bicarbonate solution (20 ml.) and saturated brine (80 ml.), then dried over sodium sulfate and the ether removed by distillation at atmospheric pressure. Distillation of the residue at 25°-34° C./3 mmHg yielded 3,5-dimethylhex-4-en-1-yn-3-ol (57.3 g.) and mesityl oxide (30.0 g.). The conversion of mesityl oxide was thus 72.0% and the yield of product 58.8%.
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Synthesis routes and methods III

Procedure details

10 g of acetone, 2 g of cobalt bromide (CoBr.6H2O), 2 g of triphenylphosphine and 5 g of N-methyl-2-pyrrolidone were added to a shaking-type, stainless steel autoclave having a net capacity of 100 ml, and a mixed gas of hydrogen and carbon monoxide (molar ratio of H2 /CO=1) were introduced thereto under a pressure of 180 kg/cm2 gage, and reaction was carried out at 250° C. for two hours. As a result, a selectivity to methylisobutylketone of 75% was obtained with an acetone conversion of 48.6% by mole. In addition, isopropanol, methylpentylketone, diisobutylketone, mesityl oxide, etc. were formed as by-products.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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